REACTION_CXSMILES
|
[C:1]([CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([CH2:11][CH:12]2[S:16][C:15](=[O:17])[NH:14][C:13]2=[O:18])=[CH:9][CH:8]=1)(OC)=O.[CH3:21][NH:22][C:23](=[O:31])[C:24]1[C:25](=[CH:27][CH:28]=[CH:29][CH:30]=1)[NH2:26].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:21][N:22]1[C:23](=[O:31])[C:24]2[C:25](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:26]=[C:1]1[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:11][CH:12]2[S:16][C:15](=[O:17])[NH:14][C:13]2=[O:18])=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
Name
|
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
|
CNC(C=1C(N)=CC=CC1)=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
175 (± 5) °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was taken in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, oil bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
the reaction by TLC
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to 80° C.
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
CUSTOM
|
Details
|
the solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (150 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 100-120° C. for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC2=CC=CC=C2C1=O)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |